(1R)-1-(3-Chloro-4-methylphenyl)ethylamine
CAS No.: 856758-59-3
Cat. No.: VC8185043
Molecular Formula: C9H12ClN
Molecular Weight: 169.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856758-59-3 |
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Molecular Formula | C9H12ClN |
Molecular Weight | 169.65 |
IUPAC Name | (1R)-1-(3-chloro-4-methylphenyl)ethanamine |
Standard InChI | InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
Standard InChI Key | ROIRSRKHNYYKOM-SSDOTTSWSA-N |
Isomeric SMILES | CC1=C(C=C(C=C1)[C@@H](C)N)Cl |
SMILES | CC1=C(C=C(C=C1)C(C)N)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)C(C)N)Cl |
Introduction
Chemical Identity and Structural Properties
(1R)-1-(3-Chloro-4-methylphenyl)ethylamine is a chiral amine characterized by a phenyl ring substituted with chlorine at the 3-position and a methyl group at the 4-position. The ethylamine side chain features a stereogenic center at the first carbon, conferring the (R)-configuration. This compound is frequently encountered as its hydrochloride salt (CAS: 856562-92-0) to enhance solubility and stability .
Key Physicochemical Data
The crystal structure analysis reveals intramolecular hydrogen bonding between the amine group and adjacent functional groups, stabilizing the (R)-enantiomer .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis typically involves asymmetric reduction or resolution techniques:
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Chiral Pool Approach:
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Enantioselective Catalysis:
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Resolution of Racemates:
Industrial-Scale Considerations
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Solvent Selection: n-Butanol preferred for optimal reaction kinetics .
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Purification: Vacuum distillation (80–100°C) for free base; recrystallization for HCl salt .
Pharmacological and Biological Significance
Receptor Interactions
(1R)-1-(3-Chloro-4-methylphenyl)ethylamine derivatives exhibit modulatory effects on:
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Cannabinoid Receptor 1 (CB₁): Acts as a negative allosteric modulator (NAM) with IC₅₀ values <10 μM in calcium mobilization assays .
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Androgen Receptors: Demonstrated binding affinity in prostate cancer models (Ki = 47 nM) .
Therapeutic Applications
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Neurological Disorders: Attenuates cocaine- and methamphetamine-seeking behavior in rodent models .
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Ophthalmology: Intermediate in glaucoma drug Y-39983 (under Phase II trials) .
Comparative Analysis of Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
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CB₁ Modulation (IC₅₀) | 7.54 μM | >50 μM |
Metabolic Stability (t₁/₂) | 2.1 h (rat liver microsomes) | 0.8 h |
Brain Penetration (Kₚ) | 2.0 | 0.3 |
The (R)-enantiomer shows superior pharmacokinetics and target engagement, underscoring the importance of stereochemistry .
Industrial Applications Beyond Pharma
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Chiral Auxiliaries: Used in asymmetric synthesis of β-lactams and tetrahydroisoquinolines .
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Agrochemicals: Intermediate in herbicides targeting acetolactate synthase .
Future Research Directions
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